molecular formula C19H19N3O3 B2451746 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 866236-92-2

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2451746
CAS No.: 866236-92-2
M. Wt: 337.379
InChI Key: NPCWIXFGWOIOLR-UHFFFAOYSA-N
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Description

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a versatile chemical compound with a unique structure that enables its use in various fields, including pharmaceuticals, materials science, and biochemistry. This compound is part of the oxadiazole family, which is known for its diverse applications due to the presence of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .

Preparation Methods

The synthesis of 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with butylamine to form the corresponding amide . This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.

Chemical Reactions Analysis

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the oxadiazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Scientific Research Applications

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has a wide range of scientific research applications:

    Pharmaceuticals: This compound is used in the development of new drugs due to its potential biological activities.

    Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials, such as polymers and coatings, with specific properties.

    Biochemistry: In biochemistry, this compound is used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, ultimately leading to the disruption of metabolic processes in target organisms.

Comparison with Similar Compounds

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other oxadiazole derivatives, such as:

    2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their potential pharmaceutical applications, including as anti-infective agents.

    1,2,4-oxadiazole derivatives: These compounds are known for their diverse applications in medicinal chemistry, materials science, and as high-energy materials.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications and interactions with various molecular targets.

Properties

IUPAC Name

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-3-12-24-16-11-7-10-15(13-16)19(23)20-18-17(21-25-22-18)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCWIXFGWOIOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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